Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate
Overview
Description
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate is an organic compound with the molecular formula C22H24O5 It is a diethyl ester derivative of malonic acid, featuring a 3-oxo-1,3-diphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate can be synthesized through the Michael addition reaction. This involves the addition of malonic esters to benzalacetophenone using chiral phase transfer catalysts derived from proline, mandelic acid, or tartaric acid under mild phase transfer conditions . The reaction typically yields good enantioselectivity and appreciable chemical yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate undergoes various chemical reactions, including:
Michael Addition: This is the primary reaction used in its synthesis, where malonic esters add to α,β-unsaturated carbonyl compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of ester groups.
Reduction and Oxidation: The carbonyl group in the 3-oxo-1,3-diphenylpropyl moiety can be reduced or oxidized under appropriate conditions.
Common Reagents and Conditions
Michael Addition: Chiral phase transfer catalysts, mild phase transfer conditions.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Michael Addition: Enantiomerically pure or enantio-enriched tricarbonyl Michael adducts.
Substitution Reactions: Substituted malonate derivatives.
Reduction: Reduced alcohol derivatives.
Oxidation: Oxidized ketone or carboxylic acid derivatives.
Scientific Research Applications
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action for Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate primarily involves its role as a Michael donor in addition reactions. The compound’s malonate ester group acts as a nucleophile, attacking electron-deficient olefins to form carbon-carbon bonds. This reaction is facilitated by chiral phase transfer catalysts, which enhance enantioselectivity and yield .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the 3-oxo-1,3-diphenylpropyl group.
Benzalacetophenone: An α,β-unsaturated carbonyl compound used as a Michael acceptor.
Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene) malonate: A structurally similar compound with a different substituent on the malonate ester.
Uniqueness
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate is unique due to its specific 3-oxo-1,3-diphenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in enantioselective synthesis and the formation of complex organic molecules.
Properties
IUPAC Name |
diethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-3-26-21(24)20(22(25)27-4-2)18(16-11-7-5-8-12-16)15-19(23)17-13-9-6-10-14-17/h5-14,18,20H,3-4,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPBXVQEMZFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322760 | |
Record name | Diethyl (3-oxo-1,3-diphenylpropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-83-5 | |
Record name | NSC401994 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (3-oxo-1,3-diphenylpropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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